![molecular formula C13H17NO5 B1391211 {4-[(Tert-butoxycarbonyl)amino]phenoxy}acetic acid CAS No. 188751-52-2](/img/structure/B1391211.png)
{4-[(Tert-butoxycarbonyl)amino]phenoxy}acetic acid
Overview
Description
The compound “{4-[(Tert-butoxycarbonyl)amino]phenoxy}acetic acid” is an organic compound. It is a derivative of acetic acid where a phenoxy group and a tert-butoxycarbonyl (Boc) protected amino group are attached .
Molecular Structure Analysis
The molecular structure of “{4-[(Tert-butoxycarbonyl)amino]phenoxy}acetic acid” consists of a tert-butoxycarbonyl protected amino group and a phenoxy group attached to an acetic acid . The exact structure can be determined using techniques such as NMR spectroscopy .Scientific Research Applications
Synthesis in Peptide Research
4-[(Tert-butoxycarbonyl)amino]phenoxyacetic acid has been prominently used in the synthesis of peptides, particularly in solid-phase synthesis. It serves as a 'handle' in the synthesis of peptide alpha-carboxamides. Its stability and efficiency in linkage and cleavage processes make it a valuable component in this domain. For example, it demonstrated high yield and resistance to acidolysis, proving its efficacy in peptide synthesis applications (Gaehde & Matsueda, 1981).
Chemical Synthesis and Selectivity
In chemical synthesis, this compound is involved in the selective removal of tert-butoxycarbonyl groups. It has been shown to enhance selectivity in deprotection processes, crucial for synthesizing complex molecules. The selectivity is improved when used with certain acid mixtures, highlighting its importance in achieving precise synthetic outcomes (Bodanszky & Bodanszky, 2009).
Catalytic Applications
The compound is also noted for its catalytic applications. It has been used as a catalyst for N-tert-butoxycarbonylation of amines. Its use in catalysis is environmentally benign, efficient, and yields products chemoselectively in excellent conditions. This aspect is significant in the development of sustainable and effective chemical processes (Heydari et al., 2007).
Biomedical Applications
In the biomedical field, derivatives of this compound have been explored for their potential in designing anticancer agents. Functionalized amino acid derivatives incorporating this compound showed promising cytotoxicity against human cancer cell lines. This suggests its potential role in the development of new therapeutic agents (Kumar et al., 2009).
Solid-Phase Peptide Synthesis
Its role extends to the solid-phase synthesis of peptide acids, where it is used in the preparation of safety-catch linkers. This application is crucial for the release of peptide acids into aqueous buffers, a key step in peptide synthesis (Panke & Frank, 1998).
Safety And Hazards
The safety data sheet for a similar compound, 4-[(tert-Butoxycarbonylamino)methyl]phenylboronic acid pinacol ester, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate personal protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .
Future Directions
properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-9-4-6-10(7-5-9)18-8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVRNGMGBYUWNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(Tert-butoxycarbonyl)amino]phenoxy}acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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